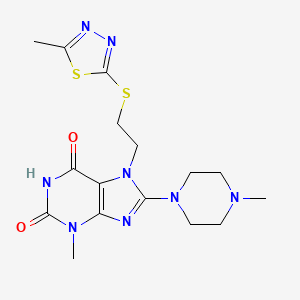

![molecular formula C13H17ClN2O2 B2796451 6-甲基-3-(哌啶-4-基)苯并[d]噁唑-2(3H)-酮盐酸盐 CAS No. 173843-58-8](/img/structure/B2796451.png)

6-甲基-3-(哌啶-4-基)苯并[d]噁唑-2(3H)-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

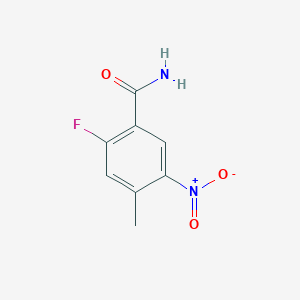

The compound “6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a derivative of benzoxazole . It has been studied for its potential as a GlyT1 inhibitor, which is a strategy currently being investigated in drug discovery for schizophrenia .

Synthesis Analysis

The synthesis of this compound involves bioisosteric replacement and mimicking of the pyridine ring of RG1678 . The yield of the synthesis process is reported to be 82% .Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole moiety and a piperidin-4-yl group . The structure also exhibits strong ICT enhanced by ESIPT .Chemical Reactions Analysis

The compound has been found to exhibit good selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors . It has also been found to inhibit the hyperlocomotion induced by acute treatment of phencyclidine .Physical And Chemical Properties Analysis

The compound has a melting range of 270-280°C . Its IR (KBr, cm-1) values are: 1379 (C-N), 3222.59 (H-Nstr), 1644.55 (C=Nstr), 1613 (C-C Aromatic), 1139 (C=O), 1053 (5-Membered C-Ostr) 1222 (C=Sstr) .科学研究应用

神经活性肽和记忆处理

血管紧张素 IV (Ang IV) 及其类似物是肾素-血管紧张素系统 (RAS) 中的神经活性肽,参与记忆处理,其促认知作用据认为是由多巴胺 (DA) 受体介导的。DA 和 Ang IV 在大脑中的相互作用可能突出了抗精神病药和影响 RAS 药物联合应用的潜在临床相关性,为 6-甲基-3-(哌啶-4-基)苯并[d]恶唑-2(3H)-酮盐酸盐通过多巴胺能通路增强记忆力提供了研究途径 (Braszko, 2010)。

DNA 相互作用和药物设计

合成的染料 Hoechst 33258 是哌嗪的衍生物,它与双链 B-DNA 的小沟结合得很牢固,表明哌嗪衍生物在分子生物学和药物设计中的相关性。这种在染色体染色中的用途以及作为合理药物设计的起点潜力,突出了 6-甲基-3-(哌啶-4-基)苯并[d]恶唑-2(3H)-酮盐酸盐在开发新疗法中的重要性 (Issar & Kakkar, 2013)。

精神病和情绪障碍治疗

鲁拉西酮是一种苯并异噻唑类抗精神病药,突出了杂环化合物在治疗重性情感障碍中的重要性。鲁拉西酮在治疗精神病和情绪障碍中的疗效和安全性综述突出了 6-甲基-3-(哌啶-4-基)苯并[d]恶唑-2(3H)-酮盐酸盐在类似应用中的潜力,因为它在结构上具有相关性 (Pompili et al., 2018)。

哌嗪衍生物在治疗中的应用

哌嗪衍生物已被确认为多种药物的关键成分,其治疗用途从抗精神病到抗炎药不等。药物发现中基于哌嗪的分子探索表明,6-甲基-3-(哌啶-4-基)苯并[d]恶唑-2(3H)-酮盐酸盐在开发具有多种药理活性的新药中具有广阔的应用前景 (Rathi et al., 2016)。

细胞色素 P450 同工酶抑制

对人肝微粒体中细胞色素 P450 同工酶的化学抑制剂的研究提供了对药物代谢和潜在药物-药物相互作用的见解。包括哌嗪衍生物在内的此类抑制剂的选择性对于理解各种药物的代谢至关重要,表明 6-甲基-3-(哌啶-4-基)苯并[d]恶唑-2(3H)-酮盐酸盐在改变药物疗效和安全性方面具有研究潜力 (Khojasteh et al., 2011)。

属性

IUPAC Name |

6-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-9-2-3-11-12(8-9)17-13(16)15(11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUFXXLCSFLJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)O2)C3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

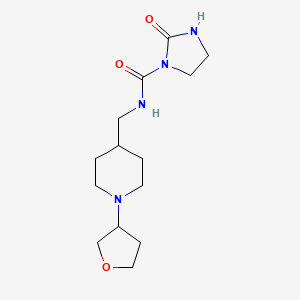

![3-Butyl-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2796368.png)

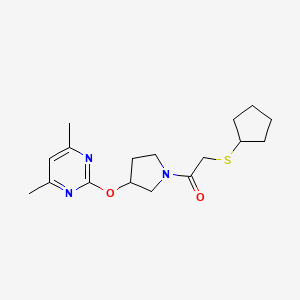

![N-(1,3-benzodioxol-5-yl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796371.png)

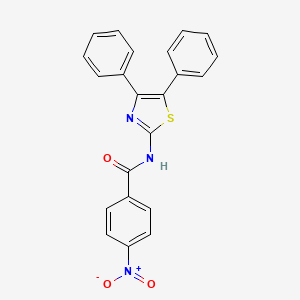

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2796375.png)

![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2796380.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

![N-[[4-(4-fluorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2796386.png)